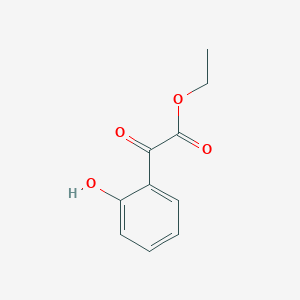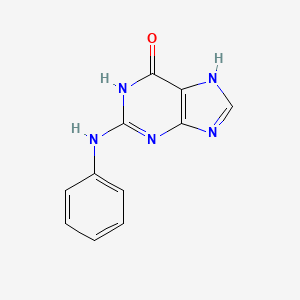
N(2)-Phenylguanine
Descripción general
Descripción
N(2)-Phenylguanine is a chemical compound that belongs to the family of guanine derivatives. It is used in scientific research to study the mechanism of action of various enzymes and proteins. This molecule is synthesized using various methods, and its application in research is expanding rapidly.
Aplicaciones Científicas De Investigación
Production and Characterization of Monoclonal Antibodies
N(2)-Phenylguanine has been utilized in the production and characterization of monoclonal antibodies. Specifically, studies have demonstrated the production of antibodies with high affinity for N(2)-Phenylguanine, indicating its potential use in sensitive detection methods for this compound. One study found that specific monoclonal antibodies could detect as little as 20 pg of N(2)-Phenylguanine, showcasing a significant sensitivity advantage over other detection methods like gas chromatography/mass-spectrometry and high-pressure liquid chromatography (Schell et al., 1993).
Biomonitoring of Benzene Exposure
N(2)-Phenylguanine has been employed in biomonitoring studies related to benzene exposure. Research has indicated that N(2)-Phenylguanine can be excreted in the urine of rats after benzene exposure, potentially serving as a biomarker for benzene metabolism and its effects (Norpoth et al., 1988).
Inhibition of Herpes Simplex Virus Thymidine Kinases
A significant area of research involving N(2)-Phenylguanine is its application as an inhibitor of the thymidine kinases encoded by Herpes simplex viruses. Studies have shown that certain N(2)-Phenylguanine derivatives are effective in discriminating between the thymidine kinases of different Herpes simplex virus types, suggesting their potential as antiviral compounds (Hildebrand et al., 1990).
QSAR and Molecular Graphics Analysis
Quantitative structure-activity relationship (QSAR) studies have been conducted on N(2)-Phenylguanine derivatives. These studies have provided insights into how the chemical structure of these compounds influences their biological activity, particularly in the context of inhibiting herpes simplex virus thymidine kinases (Gaudio et al., 2000).
Synthesis and Characterization
Research has also focused on the synthesis and characterization of N(2)-Phenylguanine and its derivatives. These studies contribute to understanding the chemical properties and potential applications of N(2)-Phenylguanine in various scientific fields (Yanachkov & Wright, 1994).
Propiedades
IUPAC Name |
2-anilino-1,7-dihydropurin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N5O/c17-10-8-9(13-6-12-8)15-11(16-10)14-7-4-2-1-3-5-7/h1-6H,(H3,12,13,14,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDCULXHGRMPCAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC3=C(C(=O)N2)NC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10193755 | |
| Record name | N(2)-Phenylguanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10193755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N(2)-Phenylguanine | |
CAS RN |
40769-49-1 | |
| Record name | N(2)-Phenylguanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040769491 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N(2)-Phenylguanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10193755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-(phenylsulfanyl)acetamide](/img/structure/B3265539.png)
![4-ethyl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B3265544.png)
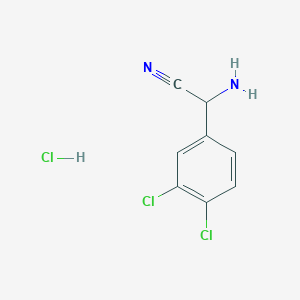
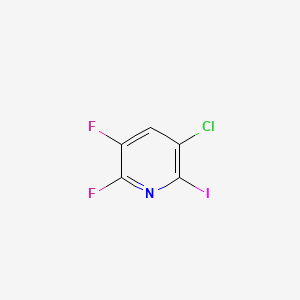
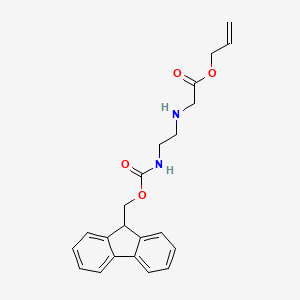
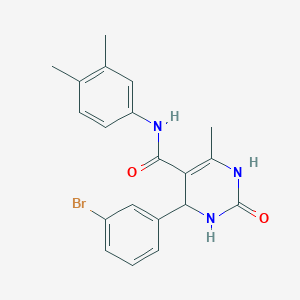
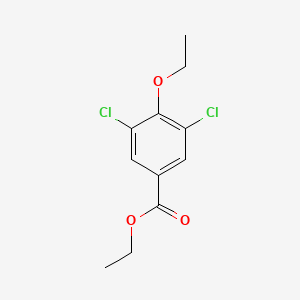
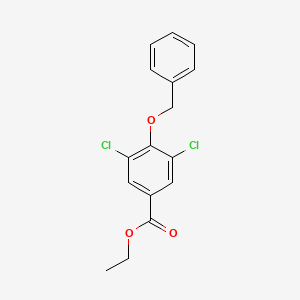
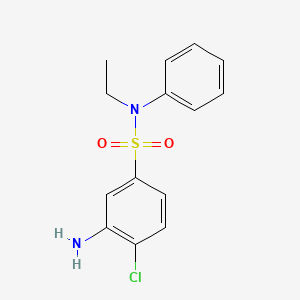
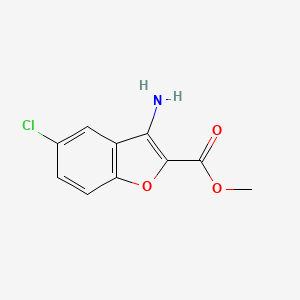
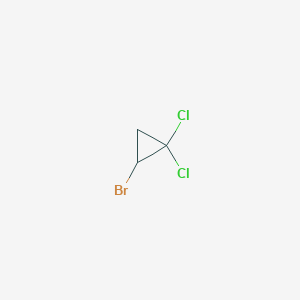
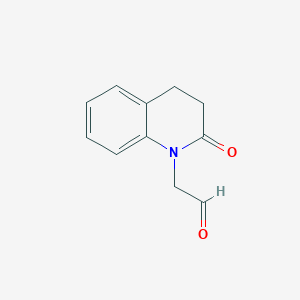
![Methyl 2,9-dimethyl-9H-benzo[d]imidazo[1,2-a]imidazole-3-carboxylate](/img/structure/B3265628.png)
